molecular formula C16H11BrN2O2 B4939196 2-amino-4-(2-bromophenyl)-7-hydroxy-4H-chromene-3-carbonitrile

2-amino-4-(2-bromophenyl)-7-hydroxy-4H-chromene-3-carbonitrile

Cat. No.: B4939196
M. Wt: 343.17 g/mol
InChI Key: MDTKXKIPBJAMKK-UHFFFAOYSA-N
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Description

2-amino-4-(2-bromophenyl)-7-hydroxy-4H-chromene-3-carbonitrile is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(2-bromophenyl)-7-hydroxy-4H-chromene-3-carbonitrile typically involves a multi-component reaction. One common method is the Knoevenagel condensation followed by a Michael addition and cyclization. The reaction usually starts with the condensation of an aromatic aldehyde, malononitrile, and a phenol derivative in the presence of a suitable catalyst. For instance, sodium fluoride can be used as a catalyst under microwave irradiation to achieve high yields in a short time .

Industrial Production Methods

On an industrial scale, the synthesis might involve the use of more robust and scalable catalysts such as copper- and cobalt-incorporated magnetic ferrite nanoparticles. These catalysts not only enhance the reaction efficiency but also allow for easy separation and reuse, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(2-bromophenyl)-7-hydroxy-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-amino-4-(2-bromophenyl)-7-hydroxy-4H-chromene-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-4-(2-bromophenyl)-7-hydroxy-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or interfere with cellular pathways, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-amino-4-(2-bromophenyl)-7-hydroxy-4H-chromene-3-carbonitrile apart is its unique combination of functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-amino-4-(2-bromophenyl)-7-hydroxy-4H-chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2O2/c17-13-4-2-1-3-10(13)15-11-6-5-9(20)7-14(11)21-16(19)12(15)8-18/h1-7,15,20H,19H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDTKXKIPBJAMKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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